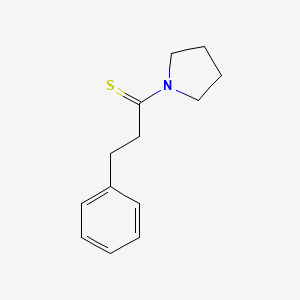
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is an organic compound characterized by a phenyl group attached to a propane backbone, which is further substituted with a pyrrolidine ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione typically involves the following steps:
Starting Materials: Benzyl chloride, pyrrolidine, and carbon disulfide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common solvent used is tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione undergoes several types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-amine: Contains an amine group instead of a thione group.
Uniqueness
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxyl or amine groups. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NS |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-phenyl-1-pyrrolidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C13H17NS/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
DRJNXHYJCGAPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















